molecular formula C6H10O2 B152679 Ethyl crotonate CAS No. 623-70-1

Ethyl crotonate

Cat. No. B152679
CAS RN: 623-70-1
M. Wt: 114.14 g/mol
InChI Key: ZFDIRQKJPRINOQ-HWKANZROSA-N
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Description

Ethyl crotonate is a chemical compound that has been the subject of various studies due to its interesting reactivity and utility in organic synthesis. It is an α,β-unsaturated ester that can participate in a variety of chemical reactions, including Michael addition, dimerization, and polymerization processes.

Synthesis Analysis

The Michael addition of diethyl methylmalonate to this compound has been explored to understand the mechanism of abnormal addition. The addition product was hydrolyzed and decarboxylated, revealing the migration of an ethoxycarbonyl group during the reaction . Additionally, the catalytic dimerization of crotonates at room temperature has been reported, providing a sustainable route to difunctional monomers for polymerizations .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied through various spectroscopic methods. For instance, the proton magnetic resonance (p.m.r.) spectra of ethyl 3-(glycosylamino)crotonates have been examined, confirming the cis disposition of amino and ethoxycarbonyl groups in these compounds . Infrared and Raman spectra of ethyl trans-crotonates have also been reported, with vibrational assignments suggesting conformational equilibria between high- and low-energy forms .

Chemical Reactions Analysis

This compound undergoes various chemical reactions. It can react with carbonyl compounds to form dihydropyranones and pyrazolinones . The polymerization of tert-butyl crotonate has been shown to yield a polymer with high stereoregularity, indicating a highly stereospecific polymerization process . Moreover, the synthesis and attempted polymerization of (9-anthryl)mthis compound have been studied, although the polymerization was hindered by the anthracene group and steric effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized in several studies. The gas-phase oxidation kinetics of this compound with OH radicals and Cl atoms have been determined, providing insights into its atmospheric reactivity and degradation products . Additionally, the densities and viscosities of binary mixtures of this compound with ethanol have been measured across various temperatures, with the results indicating negative excess molar volumes and viscosity deviations10.

Relevant Case Studies

Case studies in the literature demonstrate the versatility of this compound in synthetic applications. For example, the separation of steroids with the beta-crotonate side chain using high-performance liquid chromatography highlights the compound's utility in analytical chemistry . The studies on the polymerization of crotonates and the gas-phase oxidation kinetics provide valuable information for the development of new materials and for understanding the environmental impact of this compound, respectively.

Scientific Research Applications

  • Chemical Synthesis and Industrial Applications

    • Ethyl crotonate has been explored for its potential in producing acrylates through catalytic routes, enhancing the value of crotonic acid derived from renewable resources. This process involves cross-metathesis between crotonates and ethylene, achieving high catalyst turnover numbers (Schweitzer & Snell, 2015)(Schweitzer & Snell, 2015).
    • In the synthesis of trans-2-Methylcyclopropanecarboxylic Acid, this compound plays a crucial role. The stereoselective cyclopropanation of this compound with dimethylsulfoxonium methylide is a key step in developing a scalable process for this synthesis (Delhaye et al., 2007)(Delhaye et al., 2007).
  • Material Science and Polymer Research

    • This compound has been utilized in the preparation of disyndiotactic poly(alkyl crotonate)s, a type of polymer. These polymers exhibit remarkable thermal and mechanical properties, suggesting potential applications in various industries (Ute et al., 2003)(Ute et al., 2003).
  • Pharmacological Research

    • The compound this compound has been investigated for its use in pharmacological studies, particularly in the context of tumor research. For example, the aromatic retinoic acid analog Ro 10-9359, which contains a structure related to this compound, has shown a prophylactic effect on the development of epithelial tumors in mice (Bollag, 1975)(Bollag, 1975).
  • Environmental Science

    • This compound is also relevant in environmental science studies, such as the investigation of leaf uptake of volatile organic compounds by plants. For instance, the uptake rate of methyl ethyl ketone and croton aldehyde by different tree species was examined, providing insights into the potential use of plants in mitigating air pollution (Tani et al., 2013)(Tani et al., 2013).

Safety and Hazards

Ethyl crotonate is highly flammable . It may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation .

properties

IUPAC Name

ethyl (E)-but-2-enoate
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InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+
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InChI Key

ZFDIRQKJPRINOQ-HWKANZROSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C=CC
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Isomeric SMILES

CCOC(=O)/C=C/C
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Molecular Formula

C6H10O2
Record name ETHYL CROTONATE
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DSSTOX Substance ID

DTXSID5057591
Record name Ethyl crotonate
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Molecular Weight

114.14 g/mol
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Physical Description

Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a pungent odor; [CAMEO], Colourless liquid; Powerful sour caramellic-fruity aroma
Record name ETHYL CROTONATE
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Record name 2-Butenoic acid, ethyl ester
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Record name Ethyl trans-2-butenoate
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Solubility

Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name Ethyl trans-2-butenoate
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Density

0.916-0.921
Record name Ethyl trans-2-butenoate
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CAS RN

10544-63-5, 623-70-1
Record name ETHYL CROTONATE
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Record name Ethyl trans-crotonate
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Record name Ethyl crotonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ethyl crotonate?

A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) spectroscopy [, ], GC-MS (Gas Chromatography-Mass Spectrometry) [, ], and IR (Infrared) spectroscopy. []

Q3: Is this compound stable under ambient conditions?

A3: While generally stable, this compound may undergo hydrolysis under acidic or basic conditions. []

Q4: Are there any known material incompatibilities with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases. []

Q5: Can this compound participate in Michael addition reactions?

A5: Yes, this compound readily undergoes Michael addition reactions with various nucleophiles. Studies have explored its reactions with diethyl malonate [], diethyl methylmalonate [], and (1H)pyrrole [] under basic conditions.

Q6: What is the role of this compound in 1,3-dipolar cycloaddition reactions?

A6: this compound serves as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones. [, , ] These reactions offer high regio- and stereo-selectivity, primarily yielding 3,4-trans-4,5-trans-isoxazolidine derivatives. []

Q7: Can this compound be used in the synthesis of carbapenam skeletons?

A7: Yes, researchers have successfully employed this compound in the synthesis of carbapenam skeletons through a multistep process involving 1,3-dipolar cycloaddition, reduction, and cyclization reactions. []

Q8: Have computational methods been used to study this compound?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the regioselectivity of 1,3-dipolar cycloadditions involving this compound and C-aryl-N-phenyl nitrones. [] Additionally, computational methods like COSMO-RS have been used to calculate thermodynamic activities of this compound in solvent and solvent-free systems. []

Q9: Are there any QSAR (Quantitative Structure-Activity Relationship) models developed for this compound derivatives?

A9: While specific QSAR models for this compound derivatives are not mentioned in the provided research, studies have explored the impact of structural modifications on reactivity. For instance, research suggests that introducing an additional double bond between the aromatic ring and carboxylic acid in hydroxycinnamic acid systems (structurally related to this compound) improves lipophilicity, antioxidant, and neuroprotective properties. []

Q10: What strategies can be employed to enhance the stability of this compound?

A10: Storing this compound under cool, dry conditions and avoiding contact with moisture, acids, and bases can enhance its stability. [] Further research into specific formulation strategies might reveal additional methods to improve its stability for specific applications.

Q11: What analytical techniques are used to quantify this compound?

A11: this compound can be quantified using Gas Chromatography with Flame Ionization Detection (GC-FID) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, ], and headspace solid-phase microextraction coupled with GC [].

Q12: Is there information available on the environmental impact and degradation of this compound?

A12: Specific information on the ecotoxicological effects and degradation pathways of this compound is limited in the provided research. Further investigations are needed to assess its environmental fate and potential risks.

Q13: Can this compound be used as a starting material for synthesizing other valuable compounds?

A13: Yes, this compound serves as a versatile building block in organic synthesis. It has been used in the synthesis of 3-amino-4,4,4-trifluoro this compound [], trans-2-methylcyclopropanecarboxylic acid [], and daurichromenic acid and its analogues [], highlighting its potential for preparing various compounds with potential biological activity.

Q14: How does capsaicin stress impact the production of this compound by Lactobacillus plantarum?

A14: Research has demonstrated that capsaicin stress significantly enhances the production of this compound by Lactobacillus plantarum CL-01 during fermentation. [] This finding suggests potential applications for tailoring the aroma profile of fermented pepper products.

Q15: What is the role of this compound in the synthesis of poly(this compound)?

A15: this compound acts as a monomer in the synthesis of poly(this compound) via group-transfer polymerization. [, , ] The polymerization process can be controlled using different catalysts to achieve varying degrees of disyndiotacticity, which influences the polymer's glass transition temperature. []

Q16: How does this compound contribute to the aroma profile of Awamori?

A16: this compound is one of the key volatile compounds that differentiate aged Awamori (a distilled rice liquor) from its unaged counterpart, Ippanshu. []

Q17: Can this compound be used in the synthesis of β-amino acid esters?

A17: Yes, a chemoenzymatic reaction sequence utilizing this compound for the enantioselective synthesis of (S)-ethyl-3-amino butanoate has been developed. [] The process involves a thermal aza-Michael addition of benzylamine to this compound followed by lipase-catalyzed aminolysis.

Q18: Has this compound been studied in the context of Overhauser dynamic nuclear polarization (ODNP)?

A18: Yes, ODNP-enhanced 2D J-resolved NMR spectroscopy has been successfully applied to this compound, demonstrating the technique's ability to improve spectral resolution at low magnetic fields. []

Q19: What are the potential applications of cobalt hydrocarbonyl complexes with this compound?

A19: While specific applications are not explicitly mentioned in the provided research, the reaction of cobalt hydrocarbonyl with this compound generates isomeric acylcobalt carbonyls. [] These complexes could potentially serve as catalysts or intermediates in various organic transformations.

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